5(6)-Carboxyfluorescein N-succinimidyl ester

Description

IUPAC Nomenclature and Molecular Formula

The IUPAC name for 5(6)-FAM SE reflects its isomeric mixture:

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate; (2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate .

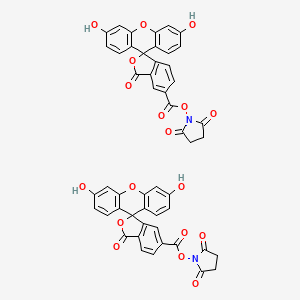

Isomeric Variations at 5- and 6-Carboxy Positions

The 5- and 6-isomers differ in the carboxy group’s position on the fluorescein core (Table 1):

The structural distinction influences fluorescence quantum yield and conjugation efficiency, though both isomers exhibit similar spectral profiles (λₑₓ = 492 nm, λₑₘ = 517 nm) .

Succinimidyl Ester Functional Group Reactivity

The NHS ester group enables nucleophilic acyl substitution with primary amines (e.g., lysine residues or amino-modified oligonucleotides), forming stable amide bonds (Figure 1) . Key reactivity traits include:

- pH Sensitivity : Optimal reactivity at pH 7.5–8.5, with hydrolysis dominating at extremes .

- Competing Reactions : Hydrolysis to carboxyfluorescein (non-reactive) in aqueous buffers, necessitating anhydrous storage .

- Stoichiometry : 1:1 molar ratio with target amines, allowing quantitative labeling .

Table 2 : Kinetic Parameters of NHS Ester Hydrolysis

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7.0, 25°C | 1.2 × 10⁻⁴ | 96 min |

| pH 8.0, 25°C | 3.8 × 10⁻⁴ | 30 min |

InChI Key and Three-Dimensional Conformational Analysis

The InChIKey for the mixed-isomer compound is KRYHWDGPFXALHG-UHFFFAOYSA-N , while individual isomers have distinct keys (Table 1). Conformational analysis is complicated by the spiroxanthene-fluorescein core, which adopts a non-planar structure. Computational models suggest:

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30;27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h2*1-6,9-11,27-28H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYHWDGPFXALHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O.C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H30N2O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely documented method involves activating 5(6)-carboxyfluorescein with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS. This approach, first reported in 1997, utilizes dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents at room temperature. The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the succinimidyl ester.

Key Reaction Conditions

-

Molar Ratio : 1:1.2 (carboxyfluorescein:NHS)

-

Coupling Agent : EDC (1.5 equivalents)

-

Solvent : DMF, anhydrous

-

Temperature : 25°C

-

Reaction Time : 4–6 hours

This method produces regioisomeric mixtures of 5- and 6-carboxyfluorescein succinimidyl esters, which are separable via reverse-phase HPLC.

Halophosphoric Acid Ester Method

A patent by Hoechst AG (1997) describes an alternative one-pot synthesis using diphenyl chlorophosphate (DPCP) as the activating agent. This method avoids carbodiimides, which can form insoluble urea byproducts, and instead employs DPCP with triethylamine (TEA) in ethyl acetate:

Procedure

-

Reagents :

-

5(6)-Carboxyfluorescein (1 equivalent)

-

NHS (1.1 equivalents)

-

DPCP (1.2 equivalents)

-

TEA (2.5 equivalents)

-

-

Solvent : Ethyl acetate

-

Temperature : 50°C

-

Reaction Time : 1 hour

The crude product is purified via sequential washes with aqueous HCl and sodium bicarbonate, followed by crystallization in methyl tert-butyl ether. This method achieves 94% yield with >98% purity.

Solid-Phase Peptide Synthesis Adaptations

On-Resin Labeling Challenges

Direct coupling of pre-activated 5/6-FAM SE to resin-bound peptides often results in low yields (<10%) due to steric hindrance and solubility limitations. Fernández-Carneado and Giralt (2004) addressed this by activating carboxyfluorescein in situ on the resin using PyAOP (7-azabenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Optimized Protocol

-

Dye : 12 equivalents of carboxyfluorescein

-

Activation : PyAOP (12 equivalents) in DMF/NMP (1:1)

-

Base : N,N-diisopropylethylamine (DIPEA), added dropwise over 1 hour

-

Reaction Time : 48 hours at 25°C

This method increases labeling efficiency to >80% for peptides up to 30 residues, compared to <50% with pre-activated esters.

Industrial-Scale Production

Large-Batch Synthesis

Industrial processes scale the halophosphoric acid method using automated reactors to maintain precise temperature and stoichiometric control. Key modifications include:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% (HPLC) | USP <621> |

| Residual Solvents | <500 ppm (DMF, ethyl acetate) | GC-MS |

| Isomeric Ratio (5:6) | 55:45 to 45:55 | Chiral HPLC |

Comparative Analysis of Methods

Yield and Purity

Scalability and Cost

-

EDC/NHS : Low cost but requires HPLC purification for isomer separation.

-

DPCP/TEA : Higher reagent costs offset by reduced purification needs.

-

PyAOP : Expensive for large-scale use but critical for peptide labeling.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions: 5(6)-Carboxyfluorescein N-succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, which are commonly found in proteins and peptides.

Common Reagents and Conditions:

Nucleophiles: Amines (e.g., lysine residues in proteins).

Solvents: Organic solvents like DMF or aqueous buffers.

Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.

Major Products: The primary product of these reactions is the covalently labeled biomolecule, where the fluorescein moiety is attached to the target molecule via an amide bond.

Chemistry:

Fluorescent labeling: Used to label small molecules and polymers for tracking and analysis.

Biology:

Cellular imaging: Facilitates the visualization of cellular structures and processes using fluorescence microscopy.

Flow cytometry: Enables the analysis of cell populations based on fluorescence intensity.

Medicine:

Diagnostic assays: Used in immunoassays and other diagnostic tests to detect specific biomolecules.

Drug delivery studies: Helps in tracking the distribution and localization of drug carriers in biological systems.

Industry:

Quality control: Employed in the quality control of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism by which 5(6)-Carboxyfluorescein N-succinimidyl ester exerts its effects involves the formation of a stable amide bond between the ester and a nucleophilic amine group on the target molecule. This covalent attachment ensures that the fluorescent label remains bound to the target, allowing for accurate tracking and analysis. The fluorescence properties of the compound are due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, providing a detectable signal.

Comparison with Similar Compounds

Table 1: Comparison of Fluorescein-Based NHS Esters and Derivatives

Functional Group and Reactivity

- 5(6)-Carboxyfluorescein NHS ester : Reacts selectively with primary amines. The reaction is pH-dependent, with optimal labeling occurring at pH 8.0–8.5 .

- CFSE: The diacetate groups render the molecule non-fluorescent and cell-permeable. Intracellular esterases hydrolyze the acetates, exposing the reactive NHS ester for covalent binding to intracellular proteins .

- Rhodamine derivatives : Offer red-shifted emission (e.g., 5-carboxy-tetramethylrhodamine NHS ester, λem ~580 nm), reducing spectral overlap with green autofluorescence in biological samples .

Stability and Limitations

- Isomer variability: The 5- and 6-carboxy isomers exhibit minor differences in fluorescence quantum yield and conjugation efficiency. Isomer separation via chromatography is possible but labor-intensive .

- pH sensitivity : Fluorescein derivatives lose fluorescence intensity below pH 7.0, limiting use in acidic environments (e.g., lysosomes) unless engineered variants are employed .

- Photobleaching : Fluorescein-based probes are prone to photobleaching compared to rhodamine or cyanine dyes, necessitating careful handling .

Biological Activity

5(6)-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely utilized in biological research for its ability to label and track cells, particularly in immunological studies. This compound is known for its amine-reactive properties, allowing it to covalently bond with intracellular proteins, thus facilitating long-term cell labeling. This article delves into the biological activity of CFSE, highlighting its applications, mechanisms, and relevant case studies.

CFSE is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases. Once inside the cell, CFSE is converted into 5(6)-carboxyfluorescein (CF), which exhibits strong green fluorescence (excitation/emission: 495/519 nm) . This transformation allows for the visualization and tracking of cells over time, making it an invaluable tool in various biological assays.

Applications in Biological Research

- Cell Proliferation Assays : CFSE is extensively used to assess lymphocyte proliferation. The fluorescence intensity decreases with each cell division, allowing researchers to quantify the number of divisions a cell has undergone .

- Immunological Studies : CFSE labeling enables the evaluation of T cell responses to antigens and mitogens. It has been shown to correlate well with traditional methods such as [3H]-thymidine uptake .

- Tracking Cell Migration : In cancer immunotherapy, CFSE-labeled cytotoxic T lymphocytes (CTLs) can be tracked in vivo to study their migration and distribution in tumor tissues .

- Endothelial Progenitor Cell Detection : CFSE-labeled microspheres have been employed to detect endothelial progenitor cells in human peripheral blood, showcasing its utility in vascular biology .

1. Lymphoproliferative Responses

A study evaluated the proliferative responses of T cells using CFSE in heart transplant recipients. The analysis revealed significant differences in T cell responses before and after transplantation, correlating these responses with infection rates .

2. T Cell Functional Assessment

In a cohort of patients with suspected T cell disorders, a CFSE-based assay was utilized to assess mitogenic responses. The results indicated that patients with functional deficiencies exhibited impaired proliferation compared to healthy controls, underscoring the assay's diagnostic potential .

3. Cancer Immunotherapy

Research involving the tracking of CFSE-labeled CTLs in mice demonstrated that these cells could effectively migrate to tumor sites. The study found a negative correlation between fluorescence intensity in tumors and tumor size, suggesting that higher CTL presence correlates with reduced tumor growth .

Comparative Analysis of CFSE with Other Probes

| Feature | CFSE | Other Fluorescent Dyes |

|---|---|---|

| Labeling Mechanism | Amine-reactive ester | Various (e.g., direct binding) |

| Fluorescence Stability | Stable post-fixation | Varies by dye |

| Cell Tracking Duration | Long-term | Short-term |

| Applications | Proliferation assays, migration studies | Broad range (e.g., imaging) |

Scientific Research Applications

Cell Proliferation Studies

CFSE is extensively used to study cell proliferation. When introduced into cells, CFSE is retained within the cytoplasm and can be diluted with each cell division. The fluorescence intensity decreases proportionally to the number of divisions, allowing researchers to quantify cell proliferation through flow cytometry.

Case Study: In a study examining T-cell proliferation, researchers labeled CD4+ T cells with CFSE and tracked their division in response to antigen stimulation. Flow cytometric analysis revealed distinct peaks corresponding to different generations of dividing cells, providing insights into T-cell activation dynamics .

Cell Tracking

CFSE is also employed for long-term tracking of cells in vivo and in vitro. Its stability and bright fluorescence make it ideal for monitoring the migration and localization of cells over time.

Case Study: A notable application involved tracking dendritic cells labeled with CFSE in a murine model. Researchers observed the migration patterns of these cells to lymph nodes following immunization, contributing to the understanding of immune responses .

Conjugation with Biomolecules

The ability of CFSE to form stable conjugates with proteins and peptides expands its applicability. By attaching CFSE to antibodies or other biomolecules, researchers can create fluorescent probes for specific detection assays.

Case Study: In a study focused on cancer immunotherapy, CFSE-labeled monoclonal antibodies were used to visualize tumor-infiltrating lymphocytes. The fluorescence allowed for detailed analysis of immune cell distribution within tumor tissues .

Comparison of CFSE with Other Dyes

| Property | CFSE | Other Dyes (e.g., CTV) |

|---|---|---|

| Fluorescence Intensity | High | Moderate |

| Stability | High | Variable |

| Cell Division Tracking | Excellent | Good |

| Covalent Conjugation | Yes | Yes |

Limitations

While CFSE is a powerful tool, it has limitations. The potential for non-specific labeling can complicate data interpretation. Additionally, high concentrations may lead to cytotoxicity or altered cell behavior.

Q & A

Q. What is the optimal protocol for synthesizing 5(6)-Carboxyfluorescein N-succinimidyl ester?

The NHS ester is synthesized via carbodiimide-mediated coupling. Dissolve 5(6)-carboxyfluorescein (0.2 mmol) and N-hydroxysuccinimide (NHS, 0.2 mmol) in a 1:1 mixture of DMF/DCM. Add N,N′-dicyclohexylcarbodiimide (DCC, 0.2 mmol) at 0°C, stir for 15 min, then continue at room temperature for 3 hours. Evaporate solvents under reduced pressure, crystallize the residue from methanol, and wash with cold methanol (yield ~76%) .

Q. How is 5(6)-FAM SE used for labeling proteins in amine coupling reactions?

Suspend the NHS ester and target molecule (e.g., ciprofloxacin, peptides) in DMF/DCM (1:1) at equimolar ratios. Stir overnight, filter the precipitate, and purify via lyophilization or HPLC. The reaction specificity for primary amines is enhanced at pH 8.0–9.0, avoiding competing nucleophiles like thiols .

Q. What are the key applications of 5(6)-FAM SE in cell biology?

- Cell proliferation tracking : CFSE (a derivative) labels cells via esterase cleavage, enabling multi-generational fluorescence dilution in flow cytometry .

- Organelle pH measurement : The pH-sensitive fluorescence (λex 492 nm, λem 517 nm) allows real-time monitoring of intracellular compartments like lysosomes .

Q. How should 5(6)-FAM SE be stored to maintain stability?

Store desiccated at -20°C in anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles, as hydrolysis of the NHS ester reduces reactivity. Purity should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How can isomer variability (5- vs. 6-carboxy positions) impact experimental outcomes?

The 5(6)-isomer mixture may cause batch-to-batch variability in labeling efficiency due to steric differences. To mitigate, use HPLC purification to isolate isomers or employ single-isomer derivatives (e.g., 5-Carboxyfluorescein SE) for reproducible conjugation .

Q. What strategies optimize labeling efficiency in complex biological samples (e.g., serum)?

Q. How do data contradictions arise in CFSE-based proliferation assays, and how can they be resolved?

Discrepancies may stem from uneven dye partitioning during cell division or non-specific staining. Normalize fluorescence using internal controls (e.g., unlabeled cells) and validate with complementary assays like BrdU incorporation. Multi-parametric gating in flow cytometry can exclude apoptotic cells (low CFSE, high PI) .

Q. What are the limitations of 5(6)-FAM SE compared to alternative dyes (e.g., FITC)?

- Stability : NHS esters are more hydrolytically stable than FITC’s isothiocyanate group but require anhydrous handling.

- Specificity : FITC reacts with amines, thiols, and imidazoles, whereas NHS esters target primary amines with higher selectivity.

- Signal intensity : 5(6)-FAM SE’s quantum yield (QY ~0.95) exceeds FITC (QY ~0.65), but photobleaching rates are comparable .

Q. How can non-specific binding be minimized when labeling low-abundance proteins?

Q. What analytical methods validate successful conjugation of 5(6)-FAM SE to biomolecules?

- Mass spectrometry : Detect mass shifts corresponding to dye incorporation (Δm/z +473 Da).

- Fluorescence polarization : Confirm binding via increased polarization in labeled complexes.

- SDS-PAGE with in-gel fluorescence : Visualize labeled bands under UV transillumination .

Methodological Tables

Q. Table 1. Fluorescence Properties of 5(6)-FAM SE Derivatives

| Derivative | λex (nm) | λem (nm) | Solubility | Application | Reference |

|---|---|---|---|---|---|

| 5(6)-FAM SE | 492 | 517 | DMF, DMSO | Protein labeling | |

| CFSE | 504 | 529 | Aqueous buffers | Cell proliferation | |

| BCECF-AM | 502 | 526 | DMSO | Intracellular pH sensing |

Q. Table 2. Troubleshooting Common Issues

| Issue | Cause | Solution |

|---|---|---|

| Low labeling yield | Hydrolysis of NHS ester | Use fresh anhydrous solvents |

| Non-specific signal | Thiol or hydroxyl reactivity | Pre-treat with iodoacetamide |

| Batch variability | Isomer mixture inconsistency | Purify via HPLC or use single isomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.